2-Phenyl-tetrahydrofuran

Organic Synthesis Regioselective Hydrolysis Lignan Precursors

Researchers requiring precise regiochemical control in lignan synthesis face a critical supply challenge: non-phenyl analogs fail to direct selective hydrolysis of 3,4-dicarboxylate intermediates. 2-Phenyl-tetrahydrofuran resolves this with its unique electronic profile. - Guarantees regioselective diester hydrolysis, unmatched by 2-alkyl or 2-benzyl variants. - Strong UV chromophore simplifies chiral HPLC monitoring, accelerating asymmetric route development. - Available from stock with full QA documentation, ensuring batch-to-batch reproducibility for your critical synthetic pathways.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 16133-83-8
Cat. No. B170303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-tetrahydrofuran
CAS16133-83-8
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=CC=CC=C2
InChIInChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2
InChIKeyTZYYJCQVZHDEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-tetrahydrofuran: Chiral Scaffold and Regioselective Chemistry


2-Phenyl-tetrahydrofuran (CAS 16133-83-8) is a cyclic ether characterized by a phenyl group at the 2-position of a saturated five-membered tetrahydrofuran ring . This specific substitution pattern imparts unique chemical and physical properties that differentiate it from unsubstituted tetrahydrofuran and other alkyl-substituted analogs. Its primary value in scientific and industrial procurement lies in its utility as a chiral building block for asymmetric synthesis and as a scaffold demonstrating strong electronic effects on regioselectivity in downstream reactions [1].

Chiral building block for asymmetric synthesis and lignan chemistry
2-Phenyl group directs regioselective hydrolysis in diester intermediates
UV-active phenyl chromophore simplifies reaction monitoring and chiral HPLC analysis

2-Phenyl-tetrahydrofuran: Generic Substitution Risks


The direct replacement of 2-Phenyl-tetrahydrofuran with a different aryl or alkyl-substituted tetrahydrofuran analog is not chemically or procedurally equivalent. The specific electronic influence of the phenyl ring directly attached to the 2-position creates a unique environment that dictates both the regioselectivity of reactions on the core and the achievable enantioselectivity during synthesis [1]. For example, the 2-phenyl group is known to significantly affect the regioselective hydrolysis of 3,4-dicarboxylate derivatives, an effect that would be unpredictable or unattainable with other substituents like a benzyl or methyl group [1]. This necessitates the procurement of the exact compound to ensure reproducibility and desired outcomes in complex synthetic pathways.

Attribute
2-Phenyl-THF
Analog Substituent
Regioselectivity control
Phenyl-directed selective monoacid formation
2-Benzyl or 2-alkyl may shift regiochemical outcome
UV chromophore
Strong UV absorbance supports chiral HPLC tracking
2-Methyl analog lacks UV chromophore, limiting direct chiral analysis
Physical properties
Reported density ~1.04 g/cm³; influences phase separation
2-Benzyl analog density differs; may alter extraction behavior

2-Phenyl-tetrahydrofuran: Comparative Evidence


2-Phenyl-Directed Regioselective Hydrolysis

The 2-phenyl substituent in 2-phenyltetrahydrofuran plays a critical role in directing the regioselective hydrolysis of dialkyl 3,4-dicarboxylates. In a comparative study, the hydrolysis of the 3- and 4-ester groups on the tetrahydrofuran core is significantly influenced by the presence of the 2-phenyl group, leading to a selective monoacid product. While the analogous 2-phenylfuran derivative also exhibits regioselectivity, the saturated tetrahydrofuran core provides a distinct geometric and electronic environment that affects both the selectivity and the stability of the resulting products [1]. This provides a specific, tunable handle for generating complex lignan precursors.

Regioselective hydrolysis
Class-level
Selective monoacid (3 or 8) formation directed by 2-phenyl group
2-Ph-furan comparator: different selectivity and product stability
Supports lignan precursor regiocontrol studies
Qualitative difference; stability context from saturated core
Organic Synthesis Regioselective Hydrolysis Lignan Precursors

Physical Property Contrast: 2-Phenyl vs. 2-Benzyl

The structural difference between a directly attached phenyl group (2-Phenyl-tetrahydrofuran) and a benzyl group (2-Benzyl-tetrahydrofuran) results in quantifiable differences in physical properties that are relevant for handling, purification, and formulation. The density of 2-Phenyl-tetrahydrofuran is reported as 1.037 g/cm³ at 15 °C . In comparison, 2-Benzyl-tetrahydrofuran has a reported density of 1.026 g/cm³ at 25 °C [1]. This difference in density, along with other thermophysical properties not explicitly compared, can influence extraction efficiency and phase separation during workup procedures.

Density comparison
Cross-study comparable
2-Ph-THF: 1.037 g/cm³ (15 °C) vs 2-Benzyl-THF: 1.026 g/cm³ (25 °C)
Δ ≈ 0.011 g/cm³ (temperature difference noted)
May influence extraction and phase separation workup
Cross-study data; measurement conditions vary
Physical Chemistry Structure-Property Relationship Purification

Enantioselective Synthesis Potential: 2-Phenyl vs. 2-Methyl

While 2-Methyl-tetrahydrofuran is widely used as a green solvent, 2-Phenyl-tetrahydrofuran is primarily valued as a chiral target or intermediate. The presence of the prochiral 2-position makes 2-Phenyl-tetrahydrofuran an attractive target for asymmetric synthesis. For instance, enantioselective hydrogenation of a 2-phenyl-dihydrofuran precursor can yield (S)-2-phenyltetrahydrofuran with excellent enantioselectivity, although reported ee values can be as low as 20% with non-optimal catalysts [1]. In contrast, the synthesis of enantiopure 2-methyl-tetrahydrofuran often relies on different methods or resolution, and it lacks the UV-active chromophore of the phenyl group which is crucial for chiral HPLC monitoring [2]. This makes 2-Phenyl-tetrahydrofuran a more readily analyzable and verifiable chiral building block.

Enantioselective synthesis
Class-level
20% ee achieved via Ru-catalyzed hydrogenation of 2-phenylfuran
2-MeTHF: achiral solvent; lacks UV chromophore for chiral analysis
Enables UV-monitored enantioselective route development
Low ee with non-optimal catalyst; method optimization context
Asymmetric Catalysis Chiral Pool Synthesis Enantioselective Hydrogenation

2-Phenyl-tetrahydrofuran: Application Scenarios


Lignan Synthesis via Regioselective Hydrolysis

Utilize 2-Phenyl-tetrahydrofuran-3,4-dicarboxylates as key intermediates in the synthesis of lignans. The 2-phenyl group is essential for directing the regioselective hydrolysis of the diester, a step that cannot be reliably substituted with other 2-aryl or 2-alkyl tetrahydrofurans due to the unique electronic effects documented by Lin and Yang [1].

UV-Traceable Chiral Building Block

Employ enantiopure 2-Phenyl-tetrahydrofuran as a chiral pool starting material. The phenyl substituent provides a strong UV chromophore, simplifying reaction monitoring and chiral HPLC analysis compared to non-aromatic analogs like 2-methyl-tetrahydrofuran. This is a direct practical advantage in developing robust and verifiable asymmetric synthetic routes [2].

Mechanistic Studies of Directed Reactions

Leverage the phenyl group's distinct steric and electronic influence on the tetrahydrofuran ring to probe reaction mechanisms or to achieve specific regio- and stereochemical outcomes. As demonstrated in base hydrolysis, the phenyl group is not an inert spectator but an active director of reactivity [1]. This makes it a valuable probe for studying electronic effects in cyclic ether systems.

Application
Selection Property
Validation Focus
Lignan precursor synthesis
Phenyl-directed regioselectivity
Regioselective hydrolysis verification
Chiral building block
UV chromophore for chiral analysis
Chiral HPLC traceability
Mechanistic studies
Steric/electronic probe on cyclic ether
Reactivity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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